molecular formula C14H27ClN2O2 B1375441 tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride CAS No. 236406-47-6

tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride

Cat. No.: B1375441
CAS No.: 236406-47-6
M. Wt: 290.83 g/mol
InChI Key: SABRTFCGXPHVTA-UHFFFAOYSA-N
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Description

Tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C14H27ClN2O2 and its molecular weight is 290.83 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride (CAS No. 236406-47-6) is a compound belonging to the class of diazaspiro compounds, which have garnered attention for their potential biological activities, particularly in the treatment of various diseases, including cancer and inflammatory disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula: C14H27ClN2O2
  • Molecular Weight: 290.83 g/mol
  • Purity: Typically >97%
  • Storage Conditions: Inert atmosphere at 2-8°C

Inhibition of Geranylgeranyltransferase I (GGTase I)

Research indicates that tert-butyl 3,9-diazaspiro[5.5]undecane compounds inhibit the activity of geranylgeranyltransferase I (GGTase I). This inhibition leads to the inactivation of downstream signaling pathways involving YAP1 and TAZ, which are critical for cell proliferation and survival in cancer cells. By blocking these pathways, the compound shows promise as a therapeutic agent against hyperproliferative disorders such as cancer .

Anticancer Properties

Studies have demonstrated that compounds within the diazaspiro family exhibit significant anticancer activity. For instance:

  • Cell Proliferation Inhibition: In vitro assays revealed that this compound effectively reduces the proliferation of various cancer cell lines by disrupting GGTase I activity .
  • Case Study: A study involving human breast cancer cells showed that treatment with this compound resulted in a marked decrease in cell viability and induced apoptosis, suggesting its potential as a chemotherapeutic agent .

Immunomodulatory Effects

The compound has also been studied for its immunomodulatory effects:

  • GABAAR Antagonism: It acts as a competitive antagonist at γ-aminobutyric acid type A receptors (GABAAR), which has implications for modulating immune responses. This antagonism can influence macrophage activity and T-cell proliferation, potentially offering therapeutic benefits in autoimmune conditions and infections .

Research Findings

StudyFindings
Bavo et al., 2021Demonstrated that diazaspiro compounds inhibit GGTase I leading to reduced cancer cell proliferation .
Patent WO2020048829A1Described the use of diazaspiro compounds for treating hyperproliferative disorders through GGTase I inhibition .
Eprints SouthamptonInvestigated the role of GABAAR antagonists in immune modulation, highlighting potential anti-inflammatory effects .

Properties

IUPAC Name

tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-10-6-14(7-11-16)4-8-15-9-5-14;/h15H,4-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABRTFCGXPHVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNCC2)CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40736715
Record name tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

236406-47-6
Record name 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=236406-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
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tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
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tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
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tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
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tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
Reactant of Route 6
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride

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